molecular formula C20H25N3O2 B8289959 PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- CAS No. 84755-44-2

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-

Cat. No. B8289959
Key on ui cas rn: 84755-44-2
M. Wt: 339.4 g/mol
InChI Key: LIPRFPHMPPZDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943637

Procedure details

The same procedure as in Example 7 was repeated, except that secondary butanol 80 g was replaced by n-octanol 50 g, and that 2-nitro-2'-hydroxy-5'-t-butylazobenzene 19.9 g was replaced by 2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene 23.7 g, thus producing 18.7 g of 2-(2-hydroxy-3,5-di-t-butylphenyl)benzotriazole-N-oxide having a melting point of 168° to 171° C. at the yield of 83.0%.
Quantity
80 g
Type
reactant
Reaction Step One
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(CC)C.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]=[N:16][C:17]1[CH:22]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:20]=[CH:19][C:18]=1[OH:27])([O-:8])=O.[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)[CH:42]=[C:41]([C:49](C)(C)C)[C:40]=1O)([O-])=O>C(O)CCCCCCC>[OH:27][C:18]1[C:19]([C:41]([CH3:49])([CH3:42])[CH3:40])=[CH:20][C:21]([C:23]([CH3:26])([CH3:24])[CH3:25])=[CH:22][C:17]=1[N:16]1[N+:6]([O-:8])=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[N:15]1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(CC)O
Step Two
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
19.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
Step Three
Name
Quantity
23.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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